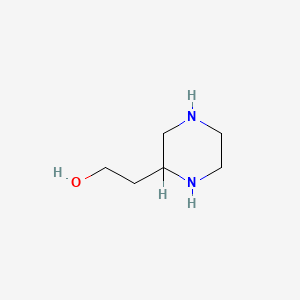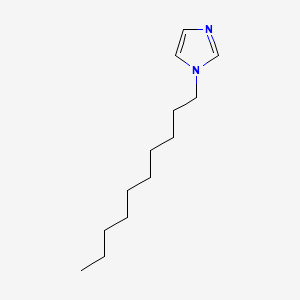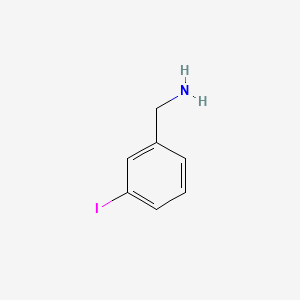
2,6,7-Trihydroxy-9-méthylxanthène-3-one
Vue d'ensemble
Description
NSC-66209 est un composé chimique connu pour ses applications thérapeutiques potentielles. Il a été étudié pour ses effets inhibiteurs sur certaines enzymes et son rôle dans diverses voies biochimiques .
Applications De Recherche Scientifique
NSC-66209 has been extensively studied for its applications in scientific research. It has been used as an inhibitor in biochemical assays, particularly in the study of NRH:quinone oxidoreductase 2 (NQO2) For example, it has been used in drug discovery and development, as well as in the study of various biochemical pathways .
Mécanisme D'action
Target of Action
The primary targets of 2,6,7-Trihydroxy-9-methylxanthen-3-one are iron and copper ions . These ions play crucial roles in various biological processes, including oxygen transport, energy production, and DNA synthesis .
Mode of Action
2,6,7-Trihydroxy-9-methylxanthen-3-one interacts with its targets by chelating iron and copper ions . Chelation is a type of binding that involves the formation of multiple bonds between a metal ion and a molecule . This interaction can lead to changes in the biochemical properties of the ions, potentially affecting their roles in biological processes .
Biochemical Pathways
It’s known that many xanthone structures, including 2,6,7-trihydroxy-9-methylxanthen-3-one, show promising biological activities . These activities include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of 2,6,7-Trihydroxy-9-methylxanthen-3-one’s action are largely dependent on its chelation of iron and copper ions . By binding to these ions, the compound may alter their biochemical properties and disrupt their roles in various biological processes . This can lead to a range of effects, from inhibiting enzyme activity to inducing cell death .
Action Environment
The action, efficacy, and stability of 2,6,7-Trihydroxy-9-methylxanthen-3-one can be influenced by various environmental factors. For instance, the presence of other metal ions could affect the compound’s ability to chelate iron and copper ions . Additionally, factors such as pH and temperature could impact the stability of the compound and its complexes .
Analyse Biochimique
Biochemical Properties
2,6,7-Trihydroxy-9-methylxanthen-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as NRH:quinone oxidoreductase 2 (NQO2) and induced myeloid leukemia cell differentiation protein Mcl-1 (MCL1) . These interactions are crucial for its inhibitory effects, which can influence various cellular processes. The compound’s ability to chelate metals like iron and copper also adds to its biochemical significance .
Cellular Effects
2,6,7-Trihydroxy-9-methylxanthen-3-one has been shown to affect various types of cells, including breast adenocarcinoma cell lines and erythrocytes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with MCL1 can lead to changes in gene expression that promote cell differentiation and apoptosis . Additionally, its metal-chelating properties can impact cellular metabolism by altering the availability of essential metal ions .
Molecular Mechanism
The molecular mechanism of 2,6,7-Trihydroxy-9-methylxanthen-3-one involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes like NQO2 and MCL1, leading to their inhibition . This inhibition can result in changes in gene expression and cellular processes, such as apoptosis and differentiation. The compound’s metal-chelating properties also play a role in its molecular mechanism by affecting the availability of metal ions required for enzymatic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6,7-Trihydroxy-9-methylxanthen-3-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its inhibitory effects . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce apoptosis and cell differentiation over extended periods .
Dosage Effects in Animal Models
The effects of 2,6,7-Trihydroxy-9-methylxanthen-3-one vary with different dosages in animal models. At lower doses, the compound can promote cell differentiation and apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are important for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
2,6,7-Trihydroxy-9-methylxanthen-3-one is involved in various metabolic pathways, including those related to its metal-chelating properties. The compound interacts with enzymes and cofactors that are essential for metabolic processes, such as iron and copper metabolism . Its effects on metabolic flux and metabolite levels can influence cellular metabolism and overall physiological functions.
Transport and Distribution
The transport and distribution of 2,6,7-Trihydroxy-9-methylxanthen-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to chelate metals also affects its transport and distribution by altering the availability of metal ions required for transport processes .
Subcellular Localization
The subcellular localization of 2,6,7-Trihydroxy-9-methylxanthen-3-one is influenced by targeting signals and post-translational modifications. The compound is often localized in cellular compartments where it can interact with its target enzymes and biomolecules. Its localization can affect its activity and function, as well as its ability to modulate cellular processes such as apoptosis and differentiation .
Méthodes De Préparation
La synthèse de NSC-66209 implique plusieurs étapes, notamment l'utilisation de réactifs spécifiques et de conditions contrôlées. Une méthode courante implique la réaction de la 2,6,7-trihydroxy-9-méthyl-xanthène-3-one avec des réactifs appropriés dans des conditions contrôlées . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires pour garantir la pureté et l'efficacité du composé.
Analyse Des Réactions Chimiques
NSC-66209 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
NSC-66209 a été largement étudié pour ses applications dans la recherche scientifique. Il a été utilisé comme inhibiteur dans des tests biochimiques, en particulier dans l'étude de la NRH : quinone oxydoréductase 2 (NQO2) Par exemple, il a été utilisé dans la découverte et le développement de médicaments, ainsi que dans l'étude de diverses voies biochimiques .
Mécanisme d'action
Le mécanisme d'action de NSC-66209 implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un inhibiteur de certaines enzymes, telles que la NRH : quinone oxydoréductase 2 (NQO2), en se liant au site actif et en empêchant l'enzyme de catalyser sa réaction . Cette inhibition peut entraîner divers effets en aval, en fonction de la voie spécifique impliquée.
Comparaison Avec Des Composés Similaires
NSC-66209 peut être comparé à d'autres composés similaires, tels que la 2,6,7-trihydroxy-9-méthyl-xanthène-3-one et d'autres dérivés de la xanthène-3-one . Ces composés partagent des structures chimiques et des propriétés similaires, mais peuvent différer dans leurs applications spécifiques et leur efficacité. La singularité de NSC-66209 réside dans ses effets inhibiteurs spécifiques sur certaines enzymes et ses applications thérapeutiques potentielles .
Références
Propriétés
IUPAC Name |
2,6,7-trihydroxy-9-methylxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVNNUHRZXQCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202396 | |
| Record name | Methyl fluorone black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-46-5 | |
| Record name | 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl fluorone black | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-66209 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl fluorone black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-trihydroxy-9-methylxanthen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL FLUORONE BLACK | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQC69H1NAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the staining ability of Methyl Fluorone Black compare to the commonly used stain Hematoxylin?
A2: While Methyl Fluorone Black demonstrates potential as a nuclear stain, it is noted to be less useful than its phenyl counterpart, Fluorone Black. [] Additionally, the research emphasizes that neither Methyl Fluorone Black nor Fluorone Black possess the same versatility as Hematoxylin in staining various cellular structures. [] This suggests that Hematoxylin offers a broader range of applications in histological staining compared to Methyl Fluorone Black.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



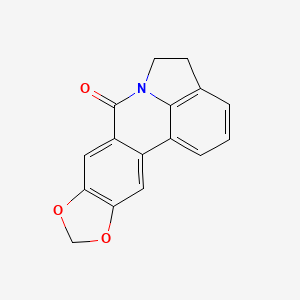
![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)
![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)
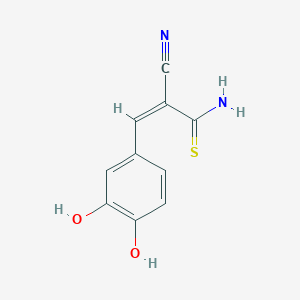
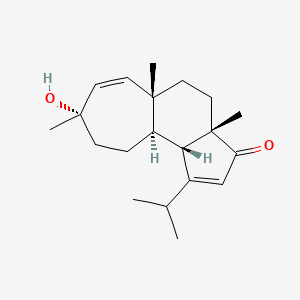
![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)
![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)


